
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative: is a complex organic compound with the molecular formula C22H32N4O5S and a molecular weight of 464.58. This compound is primarily used as a building block in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Cilastatin: A related compound used to inhibit renal dehydropeptidase and enhance the efficacy of certain antibiotics.
Allyloxy derivatives: Compounds with similar allyloxy groups that exhibit comparable reactivity and applications.
Azido derivatives: Compounds containing azido groups, known for their use in click chemistry and bioorthogonal reactions.
Uniqueness
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C22H32N4O5S |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
prop-2-enyl (Z)-7-[(2S)-2-azido-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |
InChI |
InChI=1S/C22H32N4O5S/c1-5-11-30-20(28)17(24-19(27)16-14-22(16,3)4)10-8-7-9-13-32-15-18(25-26-23)21(29)31-12-6-2/h5-6,10,16,18H,1-2,7-9,11-15H2,3-4H3,(H,24,27)/b17-10-/t16-,18+/m0/s1 |
Clave InChI |
CXNAHQMEHCTYKS-UZSWTGNESA-N |
SMILES isomérico |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N=[N+]=[N-])/C(=O)OCC=C)C |
SMILES canónico |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N=[N+]=[N-])C(=O)OCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


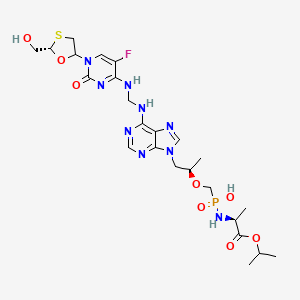
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
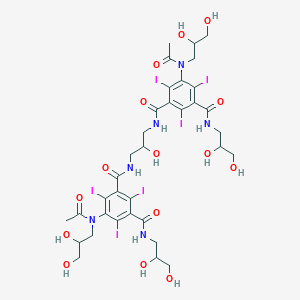
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)



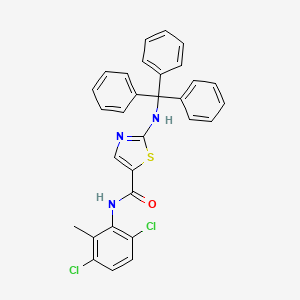

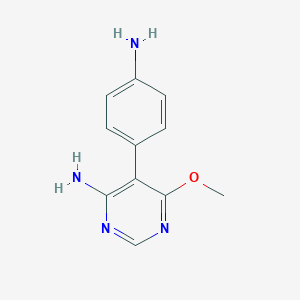
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
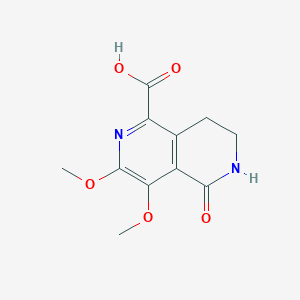

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
